molecular formula C10H6Cl3N B598419 3,4,5-Trichloro-8-methylquinoline CAS No. 1204811-79-9

3,4,5-Trichloro-8-methylquinoline

Cat. No.: B598419
CAS No.: 1204811-79-9
M. Wt: 246.515
InChI Key: HTTHYEDAEYNWLF-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-8-methylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3, 4, and 5 of the quinoline ring and a methyl group at position 7. The quinoline scaffold is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The methyl group at position 8 introduces steric bulk and moderate hydrophobicity, which may affect solubility and intermolecular interactions.

Properties

CAS No.

1204811-79-9

Molecular Formula

C10H6Cl3N

Molecular Weight

246.515

IUPAC Name

3,4,5-trichloro-8-methylquinoline

InChI

InChI=1S/C10H6Cl3N/c1-5-2-3-6(11)8-9(13)7(12)4-14-10(5)8/h2-4H,1H3

InChI Key

HTTHYEDAEYNWLF-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Cl)Cl

Synonyms

8-Methyl-3,4,5-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline

  • Structural Differences: Chlorine positions: 5,6,7 vs. 3,4,5 in the target compound. Position 8 substituent: Hydroxyl (polar, H-bond donor) vs. methyl (non-polar, steric). Additional group: Methoxy at position 2 (electron-donating, H-bond acceptor).
  • Implications :
    • The 5,6,7-trichloro substitution creates a distinct electron-deficient region compared to the 3,4,5 arrangement, altering reactivity in electrophilic substitution reactions.
    • The hydroxyl and methoxy groups enhance solubility in polar solvents and enable hydrogen bonding, which is absent in the methyl-substituted target compound .

8-(2,2,2-Trifluoroethoxy)quinolinium Perchlorate

  • Structural Differences :
    • Position 8 substituent: Trifluoroethoxy (bulky, strongly electron-withdrawing due to fluorine) vs. methyl.
    • Ionic nature: Exists as a perchlorate salt, unlike the neutral target compound.
  • Fluorine atoms participate in weak C–F⋯π interactions, influencing crystal packing and stability .

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

  • Structural Differences: Ring saturation: Tetrahydroquinoline (non-aromatic) vs. aromatic quinoline. Substituents: Chlorine at position 8 and dimethyl at position 4 vs. trichloro and methyl at position 8.
  • The dimethyl group introduces steric effects distinct from the trichloro pattern in the target compound .

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

  • Structural Differences :
    • Substituents: Single chlorine at position 5 and methoxy at position 8 vs. trichloro and methyl.
    • Ionic form: Hydrochloride salt vs. neutral molecule.
  • Implications :
    • The methoxy group enhances solubility in aqueous media compared to the hydrophobic methyl group.
    • Saturation and salt formation may improve bioavailability in pharmaceutical contexts .

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